molecular formula C17H20O8S2 B12622940 4-[2-[2-(3,4-Dihydroxyphenyl)ethylsulfonylmethylsulfonyl]ethyl]benzene-1,2-diol CAS No. 919492-45-8

4-[2-[2-(3,4-Dihydroxyphenyl)ethylsulfonylmethylsulfonyl]ethyl]benzene-1,2-diol

Cat. No.: B12622940
CAS No.: 919492-45-8
M. Wt: 416.5 g/mol
InChI Key: OHJIAKGUVSSPGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[2-[2-(3,4-Dihydroxyphenyl)ethylsulfonylmethylsulfonyl]ethyl]benzene-1,2-diol is a complex organic compound characterized by the presence of multiple functional groups, including dihydroxyphenyl, ethylsulfonyl, and methylsulfonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-[2-(3,4-Dihydroxyphenyl)ethylsulfonylmethylsulfonyl]ethyl]benzene-1,2-diol typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:

    Formation of the dihydroxyphenyl intermediate: This step involves the hydroxylation of a suitable aromatic precursor.

    Coupling reactions: The final step involves coupling the intermediates through nucleophilic substitution or other suitable reactions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[2-[2-(3,4-Dihydroxyphenyl)ethylsulfonylmethylsulfonyl]ethyl]benzene-1,2-diol can undergo various chemical reactions, including:

    Oxidation: The dihydroxy groups can be oxidized to quinones using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The sulfonyl groups can be reduced to sulfides using reducing agents such as lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitrating mixture (concentrated nitric and sulfuric acids) for nitration.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Sulfides and other reduced forms.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

4-[2-[2-(3,4-Dihydroxyphenyl)ethylsulfonylmethylsulfonyl]ethyl]benzene-1,2-diol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or activator.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 4-[2-[2-(3,4-Dihydroxyphenyl)ethylsulfonylmethylsulfonyl]ethyl]benzene-1,2-diol exerts its effects involves interactions with specific molecular targets. The dihydroxyphenyl groups can participate in hydrogen bonding and redox reactions, while the sulfonyl groups can interact with proteins and enzymes, potentially inhibiting or modifying their activity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-[3-(3,4-Dihydroxyphenyl)propyl]benzene-1,2-diol
  • 2-(3,4-Dihydroxyphenyl)ethyl-dimethylselanium

Uniqueness

4-[2-[2-(3,4-Dihydroxyphenyl)ethylsulfonylmethylsulfonyl]ethyl]benzene-1,2-diol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

919492-45-8

Molecular Formula

C17H20O8S2

Molecular Weight

416.5 g/mol

IUPAC Name

4-[2-[2-(3,4-dihydroxyphenyl)ethylsulfonylmethylsulfonyl]ethyl]benzene-1,2-diol

InChI

InChI=1S/C17H20O8S2/c18-14-3-1-12(9-16(14)20)5-7-26(22,23)11-27(24,25)8-6-13-2-4-15(19)17(21)10-13/h1-4,9-10,18-21H,5-8,11H2

InChI Key

OHJIAKGUVSSPGW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CCS(=O)(=O)CS(=O)(=O)CCC2=CC(=C(C=C2)O)O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.